molecular formula C8H10BFO3 B1387568 4-Fluoro-2-(methoxymethyl)phenylboronic acid CAS No. 946607-86-9

4-Fluoro-2-(methoxymethyl)phenylboronic acid

Cat. No. B1387568
CAS RN: 946607-86-9
M. Wt: 183.97 g/mol
InChI Key: UWMODTOABLEDJO-UHFFFAOYSA-N
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Description

Phenylboronic acids are a class of compounds that contain a phenyl group (C6H5) bonded to a boronic acid functional group (B(OH)2). They are used in various chemical reactions, including Suzuki-Miyaura cross-coupling reactions .


Synthesis Analysis

The synthesis of phenylboronic acids often involves the reaction of a phenyl halide (such as bromobenzene or iodobenzene) with a boron compound .


Molecular Structure Analysis

The molecular structure of phenylboronic acids consists of a phenyl ring attached to a boronic acid group. The boronic acid group (B(OH)2) is capable of forming reversible covalent bonds with compounds containing hydroxyl or amino groups .


Chemical Reactions Analysis

Phenylboronic acids are used in various chemical reactions. They can act as reactants in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes . They are also used to make novel biologically active terphenyls .


Physical And Chemical Properties Analysis

Phenylboronic acids are typically solid at room temperature. The melting point can vary depending on the specific compound .

Mechanism of Action

Safety and Hazards

Phenylboronic acids can cause skin and eye irritation. They may also cause respiratory irritation if inhaled . It’s important to handle these chemicals with appropriate safety measures, including wearing protective equipment and ensuring adequate ventilation .

Future Directions

Phenylboronic acids continue to be a topic of research due to their utility in various chemical reactions. Future directions may include the development of new synthetic methods and applications in the synthesis of biologically active compounds .

properties

IUPAC Name

[4-fluoro-2-(methoxymethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BFO3/c1-13-5-6-4-7(10)2-3-8(6)9(11)12/h2-4,11-12H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWMODTOABLEDJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)F)COC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-2-(methoxymethyl)phenylboronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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